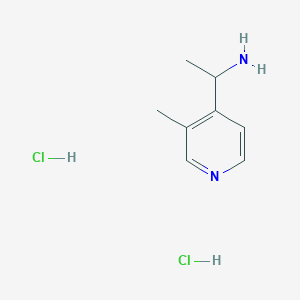

1-(3-Methylpyridin-4-yl)ethan-1-amine dihydrochloride

描述

1-(3-Methylpyridin-4-yl)ethan-1-amine dihydrochloride is a pyridine derivative featuring a methyl substituent at the 3-position of the pyridine ring and an ethanamine backbone. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications.

属性

分子式 |

C8H14Cl2N2 |

|---|---|

分子量 |

209.11 g/mol |

IUPAC 名称 |

1-(3-methylpyridin-4-yl)ethanamine;dihydrochloride |

InChI |

InChI=1S/C8H12N2.2ClH/c1-6-5-10-4-3-8(6)7(2)9;;/h3-5,7H,9H2,1-2H3;2*1H |

InChI 键 |

OEIXBOFPJZLRCT-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=CN=C1)C(C)N.Cl.Cl |

产品来源 |

United States |

准备方法

Construction of the Pyridine Core with Methyl Substitution

The synthesis typically begins with the preparation or procurement of the 3-methyl-4-pyridyl precursor. This can be achieved via:

- Selective methylation of 4-pyridine derivatives : Using electrophilic aromatic substitution under controlled conditions to introduce a methyl group at the 3-position.

- Use of commercially available 3-methylpyridin-4-yl intermediates : These are often employed to streamline synthesis.

Introduction of the Ethan-1-amine Side Chain

The ethan-1-amine moiety is introduced through several possible routes:

- Reductive amination of 3-methylpyridine-4-carboxaldehyde : This involves reacting the aldehyde with ammonia or an amine source, followed by reduction (e.g., using sodium cyanoborohydride or catalytic hydrogenation) to yield the ethanamine derivative.

- Nucleophilic substitution on a suitable leaving group : For example, reacting 3-methyl-4-(bromoethyl)pyridine with ammonia or an amine to substitute the halide with an amino group.

Formation of the Dihydrochloride Salt

The free base 1-(3-methylpyridin-4-yl)ethan-1-amine is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or isopropanol), facilitating crystallization and enhancing stability and solubility for pharmaceutical applications.

Detailed Synthetic Procedure Example

A representative synthetic route based on literature precedents and patent disclosures is as follows:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 3-Methylpyridine-4-carboxaldehyde + Ammonia + Sodium cyanoborohydride | Reductive amination to form 1-(3-methylpyridin-4-yl)ethan-1-amine |

| 2 | Concentrated HCl in ethanol | Salt formation to yield dihydrochloride salt |

| 3 | Recrystallization from ethanol/ether | Purification of the dihydrochloride salt |

This method yields the target compound with high purity and good yield, suitable for further biological evaluation.

Analytical and Characterization Data

The synthesized compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the methyl substitution on the pyridine ring and the ethanamine side chain.

- Mass Spectrometry (MS) : Confirms the molecular weight consistent with the dihydrochloride salt.

- Elemental Analysis : Validates the composition, especially the presence of two equivalents of hydrochloride.

- Melting Point Determination : Provides a physical property for quality control.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield | Purity |

|---|---|---|---|---|

| Reductive amination of aldehyde | High selectivity, mild conditions | Requires careful control of reducing agent | 70-85% | >98% |

| Nucleophilic substitution on halide | Straightforward, scalable | Possible side reactions, requires halide precursor | 60-75% | 95-98% |

| Direct amination of pyridine derivatives | Fewer steps | Often lower selectivity, harsher conditions | 50-65% | 90-95% |

化学反应分析

Types of Reactions

1-(3-Methylpyridin-4-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

科学研究应用

1-(3-Methylpyridin-4-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula . It is a derivative of pyridine with an ethanamine structure, potentially contributing to its biological activities. The methyl group at the 3-position of the pyridine ring influences its chemical properties and interactions with biological systems. The dihydrochloride form enhances its water solubility, making it suitable for various applications in research and industry.

Pharmaceutical Development

This compound is used in pharmaceutical development. The compound is a subject of interest in medicinal chemistry due to its various biological activities.

Interaction studies

Interaction studies involving this compound focus on its binding affinity with various biological targets:

Structural Similarity

Several compounds share structural similarities with this compound.

Structural Comparison of Related Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-(5-Methylpyridin-2-yl)ethan-1-amine | Methyl group at position 5 of pyridine | Different biological activity due to altered binding sites |

| 2-(Pyridin-3-yl)ethan-1-amine | Pyridine ring without methyl substitution | Lacks unique interactions conferred by methyl substitution |

| 3-(Pyridin-4-yloxy)propanamide | Ether linkage instead of amine | Potentially different reactivity due to ether functionality |

| 1-(6-methylpyridin-3-yl)ethanamine | Methyl group at position 6 | Variations in enzyme inhibition profiles |

The uniqueness of this compound lies in its specific combination of structural features that confer distinct chemical reactivity and biological properties compared to these similar compounds.

Analogs and derivatives

- Indole-Containing Amidinohydrazones: These are nonpeptide agonists of RXFP3 and RXFP4 receptors. Compound 1 (Figure 1) displayed potent agonist activity at both RXFP3 and RXFP4 with values of 82 and 2 nM, respectively .

- 2-(5-Phenyl-4H-1,2,4-triazol-3-yl)ethan-1-amine Hydrochloride: <sup>1</sup>H NMR (300 MHz, DMSO-d<sub>6</sub>) δ 8.17 (br.s, 3H), 8.08–8.02 (m, 2H), 7.55–7.44 (m, 3H), 3.32–3.20 (m, 2H), 3.17–3.09 (m, 2H); <sup>13</sup>C NMR (75 MHz, DMSO-d<sub>6</sub>) δ 156.6, 154.1, 129.9, 129.0, 128.5, 126.1, 37.2, 24.6; HRMS (ESI) calcd for C10H13N4[M + H]+ 189.1135 Da, found 189.1135 Da .

- 2-(4-pyridin-2-yl)piperazin-1-yl ethan-1-amine hydrochloride: This compound and related products are available for scientific research .

- 1,3-Diarylpyrazoles: The 1,3-diarylpyrazole substructure has been associated with a vast array of biological activities .

Cancer treatment

- 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives can inhibit c-KIT kinase across a wide range of c-KIT mutations and secondary mutations . The compounds are useful in treating diseases such as cancer . Mutated forms of the receptor tyrosine kinase c-KIT are drivers in several cancers, such as GIST, SM (Systemic Mastocytosis), certain kinds of AML and melanoma, and are therefore attractive targets for therapy .

作用机制

The mechanism of action of 1-(3-Methylpyridin-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

相似化合物的比较

Comparison with Similar Compounds

The following table compares 1-(3-Methylpyridin-4-yl)ethan-1-amine dihydrochloride with structurally related compounds, focusing on molecular properties, substituents, and applications:

Key Observations:

Structural Variations: The target compound’s 3-methylpyridin-4-yl group distinguishes it from analogs with pyrimidinyl (e.g., 2-(pyrimidin-4-yl)ethan-1-amine dihydrochloride) or thiazolyl-pyridinyl moieties . Methyl substitution on the pyridine ring may enhance lipophilicity compared to unsubstituted pyridinyl analogs.

Molecular Weight and Solubility :

- The target compound’s calculated molecular weight (217.12) is lower than most analogs, suggesting favorable pharmacokinetic properties. Dihydrochloride salts generally exhibit higher aqueous solubility than free bases, as seen in 2-(pyrimidin-4-yl)ethan-1-amine dihydrochloride (95% purity) .

Biological Relevance :

- Pyridinyl and pyrimidinyl derivatives are common in kinase inhibitors (e.g., JAK/STAT inhibitors) due to their ability to form hydrogen bonds with ATP-binding pockets. The target compound’s structure aligns with this scaffold but requires further validation .

生物活性

1-(3-Methylpyridin-4-yl)ethan-1-amine dihydrochloride, a compound with the molecular formula CHN·2HCl, is a derivative of pyridine that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features an ethanamine structure with a methyl group at the 3-position of the pyridine ring. This configuration is crucial as it influences the compound's chemical interactions and biological properties. The dihydrochloride form enhances its solubility, making it suitable for various applications in research and industry.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects. The precise mechanisms are context-dependent and vary based on the target and application.

Biological Activities

This compound exhibits several notable biological activities:

1. Enzyme Modulation:

- The compound can influence enzyme activity, which is critical for metabolic processes. For example, it may act as an inhibitor or activator depending on the enzyme involved.

2. Antimicrobial Properties:

- Preliminary studies suggest potential antibacterial and antifungal activities. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations .

3. CNS Activity:

- The compound's lipophilicity suggests it may penetrate the blood-brain barrier, which could make it a candidate for neurological studies or therapies targeting central nervous system disorders .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound to optimize its potency and selectivity for biological targets. Key findings include:

Table 1: Summary of Biological Activities

Case Studies

Several case studies have highlighted the efficacy of this compound in specific applications:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against multiple strains of bacteria, demonstrating significant inhibition at low concentrations. The results indicated that structural modifications could enhance its antibacterial activity.

Case Study 2: Neurological Applications

Research investigating the compound's effects on appetite regulation in animal models showed that it could mimic relaxin-induced feeding behavior when administered via intracerebroventricular infusion, suggesting potential applications in appetite modulation therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。